Methyl 4-(2-(5-chlorothiophene-2-carboxamido)thiazol-4-yl)benzoate

Description

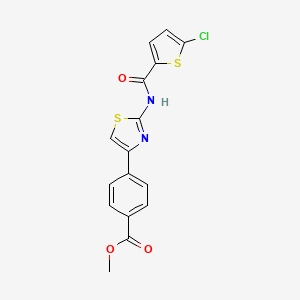

Methyl 4-(2-(5-chlorothiophene-2-carboxamido)thiazol-4-yl)benzoate is a heterocyclic compound featuring a thiazole core substituted with a 5-chlorothiophene-2-carboxamido group and a methyl benzoate moiety. The thiazole ring is a critical pharmacophore in medicinal chemistry, often associated with bioactivity, while the chlorothiophene and benzoate groups contribute to electronic properties and solubility.

Properties

IUPAC Name |

methyl 4-[2-[(5-chlorothiophene-2-carbonyl)amino]-1,3-thiazol-4-yl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2O3S2/c1-22-15(21)10-4-2-9(3-5-10)11-8-23-16(18-11)19-14(20)12-6-7-13(17)24-12/h2-8H,1H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTSNFHWKTQALAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-(5-chlorothiophene-2-carboxamido)thiazol-4-yl)benzoate typically involves multi-step organic reactions:

Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea.

Introduction of the Chlorothiophene Group: The chlorothiophene moiety can be introduced through a nucleophilic substitution reaction, where a suitable chlorothiophene derivative reacts with the thiazole intermediate.

Amidation Reaction: The carboxamide group is introduced by reacting the chlorothiophene-thiazole intermediate with an appropriate amine under amidation conditions.

Esterification: Finally, the benzoate ester is formed by esterifying the carboxylic acid derivative of the compound with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the chlorothiophene moiety.

Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and chlorothiophene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria, as well as certain fungal species. The mechanism often involves inhibition of key metabolic pathways in pathogens.

Anticancer Potential

Methyl 4-(2-(5-chlorothiophene-2-carboxamido)thiazol-4-yl)benzoate has been investigated for its anticancer properties. In vitro studies demonstrated that it can inhibit the growth of cancer cell lines, such as breast cancer (MCF7) and others, by inducing apoptosis or inhibiting cell proliferation.

Enzyme Inhibition

The compound has been explored for its ability to inhibit specific enzymes involved in disease processes, such as those related to cancer metabolism or inflammation. This inhibition can lead to reduced disease progression or enhanced therapeutic outcomes.

Case Studies

-

Antimicrobial Efficacy

- A study evaluated the antimicrobial activity of various thiazole derivatives, including this compound, against a range of pathogens. The results indicated promising activity against resistant strains, suggesting potential for development as a novel antimicrobial agent.

- Anticancer Activity

-

Quality Control in Pharmaceutical Applications

- As an impurity in certain pharmaceutical formulations (notably rivaroxaban), understanding the behavior of this compound is crucial for quality control processes in drug manufacturing.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The thiazole and chlorothiophene rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the activity of biological pathways.

Comparison with Similar Compounds

Structural Analogues from Molecules (2013)

The compounds 10d , 10e , and 10f () share a thiazole core but differ in substituents:

- 10d and 10e : Ethyl esters with trifluoromethylphenyl-ureido groups.

- 10f : Ethyl ester with a 3-chlorophenyl-ureido group.

Key Differences :

Complex Thiazole Derivatives from Pharmacopeial Forum (2017)

Compounds l and m (–3) exhibit advanced structural features:

- Compound l: Combines a thiazolylmethyl group with benzyl, oxazolidine, and isopropyl-imidazolidinone moieties.

- Compound m : Includes a carbamate-linked thiazole, methylureido, and hydroperoxypropan-2-yl groups.

Key Differences :

- Bioactivity Potential: Compounds l/m’s multi-ring systems may target complex enzymatic pockets (e.g., proteases or kinases), whereas the target compound’s simpler structure could favor selective interactions with simpler binding sites.

- Stability : The hydroperoxy group in compound m may reduce stability compared to the inert methyl benzoate in the target compound .

Research Implications

- Synthetic Accessibility : The target compound’s synthesis likely involves amide coupling between thiazole and chlorothiophene-carboxylic acid, contrasting with the multi-step ureido/piperazine syntheses in .

- Drug-Likeness : The target’s molecular weight (estimated <500 Da) may offer better bioavailability than heavier analogs like 10d–10f (~548 Da) .

- Halogen Interactions: The 5-chlorothiophene could provide stronger halogen bonding than non-halogenated analogs, enhancing target affinity in biological assays.

Biological Activity

Methyl 4-(2-(5-chlorothiophene-2-carboxamido)thiazol-4-yl)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Compound Overview

Chemical Structure and Properties:

- Molecular Formula: C₁₅H₉ClN₂O₃S₂

- Molecular Weight: 364.8 g/mol

- Functional Groups: This compound features thiazole and thiophene moieties, which are known for their diverse biological activities, including antimicrobial and anticancer properties.

Synthesis

The synthesis of this compound typically involves the reaction of 5-chlorothiophene-2-carboxylic acid derivatives with thiazole-containing amines. The use of coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is common in these reactions to facilitate the formation of amide bonds.

Antimicrobial Properties

Research indicates that compounds containing thiazole and thiophene rings exhibit significant antimicrobial activity. A study on similar thiazole derivatives demonstrated moderate to excellent activity against various bacterial strains:

| Bacterial Strain | Zone of Inhibition (mm) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 15 | Moderate |

| Escherichia coli | 20 | Good |

| Klebsiella pneumoniae | 18 | Moderate |

These findings suggest that this compound may exhibit similar antimicrobial properties, warranting further investigation.

Anticancer Activity

The thiazole derivatives have also been explored for their anticancer potential. A related compound was found to inhibit cancer cell proliferation in vitro, particularly against breast and colon cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis through the activation of caspases.

Case Studies

-

Case Study on Antimicrobial Activity:

A series of thiazole derivatives were synthesized and screened for antimicrobial activity. The results indicated that compounds with halogen substitutions, such as chlorine in the thiophene ring, enhanced antibacterial efficacy. The study highlighted that structural modifications could significantly influence biological activity. -

Case Study on Anticancer Effects:

Another study focused on a thiazole derivative similar to this compound, demonstrating its ability to inhibit tumor growth in xenograft models. The compound showed a dose-dependent response, with significant tumor reduction observed at higher concentrations.

Q & A

Q. What synthetic methodologies are recommended for preparing thiophene-thiazole hybrid compounds like Methyl 4-(2-(5-chlorothiophene-2-carboxamido)thiazol-4-yl)benzoate?

Methodological Answer: A typical synthetic route involves sequential coupling reactions:

Thiophene-2-carboxamide formation : React 5-chlorothiophene-2-carboxylic acid with thiazole-4-carboxylate derivatives using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF or THF .

Esterification : Methylation of the benzoate group using dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃).

Purification : Recrystallization from ethanol or DMF yields high-purity products (64–74% yields).

Key Characterization Data (from analogous compounds):

| Parameter | Value/Technique | Reference |

|---|---|---|

| Yield | 64–74% | |

| Melting Point | 208–278°C (solvent-dependent) | |

| IR Spectroscopy | C=O stretch (1680–1720 cm⁻¹) | |

| ¹H-NMR | Thiophene protons (δ 6.8–7.5 ppm) |

Q. What spectroscopic techniques are essential for confirming the structural integrity of this compound?

Methodological Answer:

¹H/¹³C-NMR : Assign protons and carbons in the thiophene (δ 6.8–7.5 ppm), thiazole (δ 7.2–8.1 ppm), and benzoate (δ 3.9 ppm for -OCH₃) moieties .

IR Spectroscopy : Verify carboxamide (N-H stretch: 3200–3400 cm⁻¹) and ester (C=O: ~1720 cm⁻¹) functionalities .

Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

Hazard Classification : Classified under EU-GHS/CLP as acute toxicity (Category 4 for oral/dermal/inhalation). Use PPE (gloves, lab coat, goggles) and work in a fume hood .

Storage : Store in airtight containers at 2–8°C, away from heat and light. Ensure ventilation to prevent vapor accumulation .

Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational tools like Multiwfn optimize the electronic property analysis of this compound?

Methodological Answer:

Electrostatic Potential (ESP) Mapping : Use Multiwfn to visualize electrophilic/nucleophilic regions (e.g., thiazole nitrogen vs. chlorothiophene) to predict reactivity .

Topological Analysis : Calculate electron density (ρ) and Laplacian (∇²ρ) at bond critical points to assess covalent/ionic character in the carboxamide linkage .

Orbital Composition : Analyze HOMO-LUMO gaps to correlate with experimental UV-Vis spectra or redox behavior.

Q. Example Workflow :

- Input: Optimized geometry (DFT/B3LYP/6-311G**).

- Commands:

multiwfn input.fchk → 12 (ESP) → 4 (Generate cube file) → VMD visualization.

Q. How can structural modifications resolve contradictions between in vitro potency and in vivo pharmacokinetics for similar thiazole derivatives?

Methodological Answer:

Bioavailability Enhancement :

- Introduce hydrophilic groups (e.g., -OH, -COOH) to improve solubility while monitoring target affinity via SPR or ITC .

- Replace the methyl benzoate with a prodrug ester to enhance metabolic stability .

Metabolic Stability Testing :

- Use liver microsome assays (human/rat) to identify metabolic hotspots (e.g., thiophene chlorination reduces CYP450-mediated oxidation) .

Q. What strategies are effective in designing analogues to improve target selectivity against kinase isoforms?

Methodological Answer:

Substituent Screening :

- Replace the 5-chloro group on thiophene with -CF₃ or -NO₂ to modulate steric/electronic effects. Use molecular docking (AutoDock Vina) to predict binding to ATP pockets .

3D-QSAR Modeling :

- Train models using CoMFA/CoMSIA on a dataset of IC₅₀ values against kinase targets (e.g., EGFR, VEGFR). Validate with leave-one-out cross-validation (q² > 0.6) .

Example SAR Findings (from analogous compounds):

| Modification | Effect on IC₅₀ (EGFR) | Reference |

|---|---|---|

| -Cl at thiophene | IC₅₀ = 12 nM | |

| -NO₂ at thiophene | IC₅₀ = 8 nM |

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Methodological Answer:

Single-Crystal X-ray Diffraction :

- Grow crystals via slow evaporation (e.g., DMF/EtOH). Resolve torsional angles between thiazole and benzoate groups to confirm planarity .

Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H⋯O hydrogen bonds) influencing packing and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.